Cas no 28845-75-2 (Ethyl 2,2-dibromodiethylphosphonoacetate)

Ethyl 2,2-dibromodiethylphosphonoacetate structure
28845-75-2 structure
Product Name:Ethyl 2,2-dibromodiethylphosphonoacetate
CAS No:28845-75-2
MF:C8H15Br2O5P
MW:381.983462572098
CID:2602276
PubChem ID:329766515
Update Time:2025-11-02

Ethyl 2,2-dibromodiethylphosphonoacetate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2,2-dibromo-2-diethoxyphosphorylacetate
    • 2,2-Dibromo-2-(diethoxyphosphinyl)acetic acid ethyl ester
    • Ethyl 2,2-Dibromodiethylphosphonoacetate
    • MFCD00233588
    • SCHEMBL9770315
    • AKOS017343313
    • Ethyl dibromo(diethoxyphosphoryl)acetate
    • Acetic acid, dibromo(diethoxyphosphinyl)-, ethyl ester
    • DTXSID10546969
    • Triethyldibromophosphonoacetate
    • Ethyl 2,2-dibromodiethylphosphonoacetate, 97%
    • 28845-75-2
    • Acetic acid, 2,2-dibromo-2-(diethoxyphosphinyl)-, ethyl ester
    • ethyl 2,2-dibromo-2-diethoxyphosphoryl-acetate
    • Triethyl 2,2-dibromophosphonoacetate
    • DTXCID40497753
    • Ethyl 2,2-dibromodiethylphosphonoacetate
    • MDL: MFCD00233588
    • Inchi: 1S/C8H15Br2O5P/c1-4-13-7(11)8(9,10)16(12,14-5-2)15-6-3/h4-6H2,1-3H3
    • InChI Key: XKZDOIGWQFLTMZ-UHFFFAOYSA-N
    • SMILES: BrC(C(=O)OCC)(P(=O)(OCC)OCC)Br

Computed Properties

  • Exact Mass: 381.90034g/mol
  • Monoisotopic Mass: 379.90239g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 8
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 61.8Ų

Experimental Properties

  • Density: 1.636 at 25 °C
  • Flash Point: Degrees Fahrenheit:>230°F
    Degrees Celsius:>110°C
  • Refractive Index: n20/D 1.493

Ethyl 2,2-dibromodiethylphosphonoacetate Security Information

Ethyl 2,2-dibromodiethylphosphonoacetate Pricemore >>

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Additional information on Ethyl 2,2-dibromodiethylphosphonoacetate

Recent Advances in the Application of Ethyl 2,2-dibromodiethylphosphonoacetate (CAS: 28845-75-2) in Chemical Biology and Pharmaceutical Research

Ethyl 2,2-dibromodiethylphosphonoacetate (CAS: 28845-75-2) is a specialized organophosphorus compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its unique dibromo and phosphonoacetate functional groups, serves as a key intermediate in the synthesis of bioactive molecules and has been explored for its potential in drug discovery and development. Recent studies have highlighted its utility in the construction of complex molecular architectures, particularly in the context of enzyme inhibitors and prodrugs.

One of the most notable advancements involving Ethyl 2,2-dibromodiethylphosphonoacetate is its role in the synthesis of α,β-unsaturated phosphonates, which are critical motifs in medicinal chemistry. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated the compound's efficacy in facilitating Horner-Wadsworth-Emmons (HWE) reactions, enabling the efficient generation of these phosphonates with high stereoselectivity. The study further revealed that derivatives synthesized using this intermediate exhibited potent inhibitory activity against serine hydrolases, a class of enzymes implicated in various diseases, including cancer and neurodegenerative disorders.

In addition to its synthetic utility, Ethyl 2,2-dibromodiethylphosphonoacetate has been investigated for its potential as a prodrug scaffold. A recent preprint on *bioRxiv* described its use in the development of phosphate prodrugs, which are designed to enhance the bioavailability of poorly soluble therapeutics. The researchers utilized the compound's dibromo functionality to introduce masking groups, thereby improving the pharmacokinetic properties of the resulting prodrugs. Preliminary in vivo studies in rodent models showed promising results, with enhanced drug absorption and reduced toxicity compared to conventional formulations.

Another emerging application of Ethyl 2,2-dibromodiethylphosphonoacetate lies in the field of chemical proteomics. A 2024 publication in *ACS Chemical Biology* reported the incorporation of this compound into activity-based probes (ABPs) for profiling enzyme activities in complex biological systems. The study highlighted the compound's ability to form covalent adducts with active-site residues, enabling the selective labeling and identification of target enzymes. This approach has significant implications for target validation and drug discovery, particularly in the context of undruggable targets.

Despite these advancements, challenges remain in the large-scale production and optimization of Ethyl 2,2-dibromodiethylphosphonoacetate-based derivatives. Recent efforts have focused on streamlining synthetic routes and improving the compound's stability under physiological conditions. A collaborative study between academic and industrial researchers, published in *Organic Process Research & Development*, proposed a scalable, one-pot synthesis protocol that reduces the need for hazardous reagents and minimizes waste generation. This development is expected to facilitate broader adoption of the compound in pharmaceutical manufacturing.

In conclusion, Ethyl 2,2-dibromodiethylphosphonoacetate (CAS: 28845-75-2) continues to be a valuable tool in chemical biology and pharmaceutical research, with recent studies underscoring its versatility and potential for innovation. Its applications span from synthetic chemistry to drug delivery and proteomics, making it a compound of enduring interest to researchers. Future work will likely focus on expanding its utility in targeted therapies and exploring its interactions with novel biological targets.

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